molecular formula C18H18N2O3 B5226329 N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

カタログ番号: B5226329
分子量: 310.3 g/mol
InChIキー: OTUVCWRTKHVKOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a non-opioid drug that targets the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signaling pathways. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of chronic pain.

作用機序

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide acts by targeting the AT2 receptor, which is expressed in the peripheral nervous system and is involved in the regulation of pain signaling pathways. Activation of the AT2 receptor leads to the release of endogenous opioids, which can reduce pain. This compound has been shown to selectively activate the AT2 receptor, without affecting the AT1 receptor, which is involved in blood pressure regulation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain behaviors in preclinical models of chronic pain. It has also been shown to reduce the release of pro-inflammatory cytokines, which are involved in the development and maintenance of chronic pain. This compound has been well-tolerated in preclinical studies, with no evidence of toxicity or adverse effects.

実験室実験の利点と制限

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models of chronic pain, which makes it a well-characterized tool for investigating pain signaling pathways. However, the limitations of this compound include its specificity for the AT2 receptor, which may limit its usefulness in investigating other pain signaling pathways.

将来の方向性

There are several future directions for the development and use of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One potential application is in the treatment of chronic pain conditions, such as neuropathic pain and osteoarthritis. Clinical trials are currently underway to investigate the safety and efficacy of this compound in these conditions. Another potential application is in the investigation of pain signaling pathways, particularly those involving the AT2 receptor. This compound could be used as a tool to investigate the role of the AT2 receptor in pain signaling and to identify potential targets for the development of new pain therapies.

合成法

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves several steps, starting with the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then reacted with 2-hydroxybenzoyl chloride to form 2-(2-hydroxybenzoyl)acetamidobenzoic acid. The final step involves the reaction of this intermediate with 2-ethyl-6-methylphenylamine to form this compound.

科学的研究の応用

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. It has been shown to be effective in reducing pain behaviors in these models, without producing the side effects associated with opioids. This compound has also been shown to have a long duration of action, which makes it a promising candidate for the treatment of chronic pain.

特性

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-13-8-6-7-12(2)17(13)19-16(21)11-20-14-9-4-5-10-15(14)23-18(20)22/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVCWRTKHVKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。